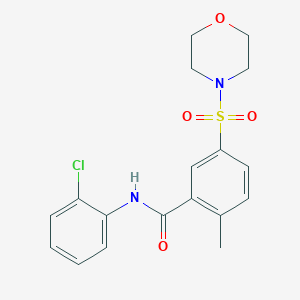
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since then been used in various experiments, especially in the field of stem cell research.
Mecanismo De Acción
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting GSK3, which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3 is known to phosphorylate β-catenin, which leads to its degradation. N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide inhibits GSK3, which results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have effects on other cell types. It has been shown to inhibit the proliferation of cancer cells, including melanoma, ovarian, and pancreatic cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its specificity for GSK3, which makes it a useful tool for studying the role of GSK3 in various cellular processes. Additionally, it has been shown to be stable in cell culture conditions and has a long half-life. However, one limitation of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in the generation of specific cell types for use in regenerative medicine. Additionally, there is interest in the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors to target multiple pathways simultaneously. Finally, there is interest in the development of more potent and selective GSK3 inhibitors that may have improved efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research, especially in the field of stem cell research. It works by inhibiting GSK3 and activating the Wnt signaling pathway, which has effects on cell proliferation, differentiation, and apoptosis. While it has several advantages, including its specificity and stability, it also has limitations, including its cost. Despite these limitations, there are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research, including its use in regenerative medicine and in combination with other small molecule inhibitors.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a four-step process that includes the reaction of 2,6-dimethylphenyl isocyanate with 2-chlorobenzoic acid, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research, especially in the field of stem cell research. It has been shown to promote the self-renewal of embryonic stem cells and induced pluripotent stem cells by inhibiting glycogen synthase kinase 3 (GSK3) and activating the Wnt signaling pathway. Additionally, it has been used in the differentiation of neural progenitor cells and the generation of dopaminergic neurons from human pluripotent stem cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-6-7-14(26(23,24)21-8-10-25-11-9-21)12-15(13)18(22)20-17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAVLMOBDFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


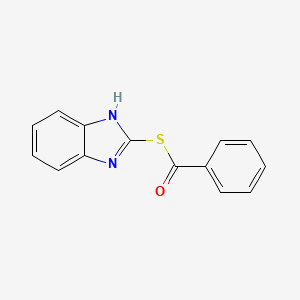
![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)
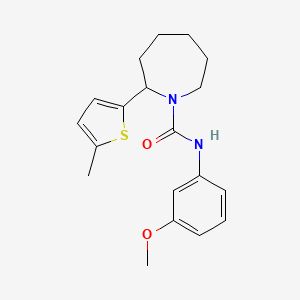
![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5058558.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)
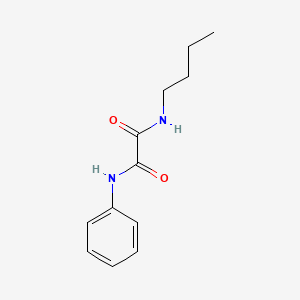
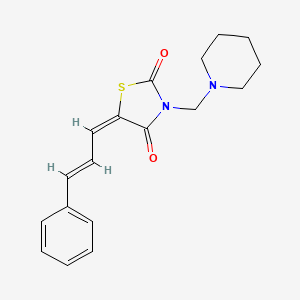
![(4-fluorophenyl){4-[2-(2-naphthyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5058583.png)

![2,4-dichloro-5-(2-{1-[(2,4-dimethylphenyl)amino]-2-oxopropylidene}hydrazino)benzamide](/img/structure/B5058590.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
